molecular formula C11H14O3 B13883052 4,5-Diethyl-2-hydroxybenzoic acid CAS No. 58138-55-9

4,5-Diethyl-2-hydroxybenzoic acid

Cat. No.: B13883052
CAS No.: 58138-55-9
M. Wt: 194.23 g/mol
InChI Key: NWOHYBKEJISGGC-UHFFFAOYSA-N
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Description

4,5-Diethyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid. This compound is characterized by the presence of two ethyl groups at the 4th and 5th positions and a hydroxyl group at the 2nd position on the benzene ring. Hydroxybenzoic acids are known for their antioxidant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with ethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Diethyl-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diethyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.

    4-Hydroxybenzoic acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.

    3,5-Dihydroxybenzoic acid: Studied for its antioxidant and anti-inflammatory properties.

Uniqueness

4,5-Diethyl-2-hydroxybenzoic acid is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets .

Properties

CAS No.

58138-55-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4,5-diethyl-2-hydroxybenzoic acid

InChI

InChI=1S/C11H14O3/c1-3-7-5-9(11(13)14)10(12)6-8(7)4-2/h5-6,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

NWOHYBKEJISGGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1CC)O)C(=O)O

Origin of Product

United States

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